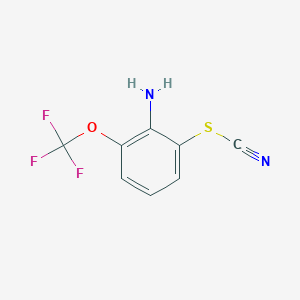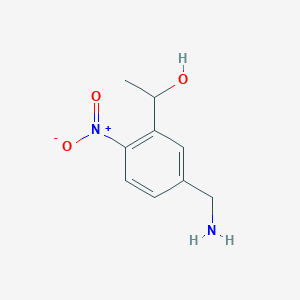
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. Its unique structure, featuring two dicyclohexylphosphino groups attached to a xanthene backbone, provides both steric and electronic properties that enhance its performance in catalytic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The process generally requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. Industrial production may also involve the use of automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: The phosphine groups can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for deprotonation and facilitating substitution reactions.
Major Products
Metal Complexes: Formed through coordination with metals like palladium, platinum, and rhodium.
Phosphine Oxides: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene has a wide range of applications in scientific research:
Catalysis: Used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Used in the study of metalloproteins and enzyme mimetics.
Mecanismo De Acción
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects primarily involves its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The xanthene backbone provides steric hindrance, preventing unwanted side reactions and enhancing selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Xantphos: Another xanthene-based ligand with different substituents.
DPEphos: A diphenyl ether-based ligand with similar electronic properties.
BINAP: A binaphthyl-based ligand with similar steric properties.
Uniqueness
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its combination of steric bulk and electronic properties, which make it highly effective in stabilizing metal complexes and enhancing catalytic activity. Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8027269.png)


![2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B8027289.png)

![3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester](/img/structure/B8027303.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)





